molecular formula C22H23FN4O4S B2755163 N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide CAS No. 921513-19-1

N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide

Cat. No.: B2755163
CAS No.: 921513-19-1
M. Wt: 458.51
InChI Key: HZVQVPPSRCTRPE-UHFFFAOYSA-N
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Description

N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group, an ethylsulfamoyl linker, and a terminal 2-methylpropanamide moiety.

Properties

IUPAC Name

N-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-15(2)22(29)25-18-7-9-19(10-8-18)32(30,31)24-13-14-27-21(28)12-11-20(26-27)16-3-5-17(23)6-4-16/h3-12,15,24H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVQVPPSRCTRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The compound can be structurally described as follows:

  • Molecular Formula : C18H22FN3O3S
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from known precursors. The key steps include the formation of the pyridazine ring and subsequent modifications to introduce the sulfamoyl and propanamide functionalities. Detailed methods can be found in specialized chemical literature.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the pyridazine moiety exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising spectrum of activity against both gram-positive and gram-negative bacteria .

Antitumor Activity

Studies have demonstrated that certain derivatives containing the 6-oxo-pyridazine structure exhibit antitumor effects. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . In vitro studies indicate that these compounds can inhibit tumor growth effectively.

Anticonvulsant Properties

Compounds related to this compound have also been evaluated for anticonvulsant activity. Research shows that they may modulate neurotransmitter systems, particularly through GABAergic pathways, thus providing a potential therapeutic avenue for epilepsy .

Case Studies and Research Findings

Study Activity Evaluated Findings
Gawad et al. (2010)AntimicrobialCompounds showed significant activity against E. coli and S. aureus with MIC values ranging from 10 to 50 μg/mL.
El-Azab et al. (2013)AnticonvulsantDemonstrated efficacy in reducing seizure frequency in animal models compared to control groups.
Godhani et al. (2016)AntitumorInduced apoptosis in MCF-7 breast cancer cells with IC50 values below 20 μM.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in various studies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide. For instance, derivatives of pyridazine and related structures have shown significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . These findings suggest that the compound may exhibit similar or enhanced anticancer properties.

Inhibition of Vascular Endothelial Growth Factor Receptors

Compounds with structural similarities to this compound have been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . Such inhibition could potentially limit tumor growth and metastasis.

Antimicrobial Properties

The sulfonamide moiety incorporated in the compound suggests possible antimicrobial applications. Sulfonamides are known for their broad-spectrum antibacterial activity, and derivatives have shown efficacy against various bacterial strains. The incorporation of the dihydropyridazine structure may enhance this activity, warranting further investigation into its antimicrobial properties.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines. Compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic use against resistant cancer types .

Case Study 2: VEGFR Inhibition

In another investigation focusing on VEGFR inhibitors, compounds derived from similar scaffolds were tested in vitro and in vivo models. Results indicated substantial reductions in tumor size and angiogenesis when administered to mouse models bearing xenograft tumors . This underscores the relevance of this compound as a potential lead compound in antiangiogenic drug development.

Chemical Reactions Analysis

Pyridazinone Ring Formation

  • The dihydropyridazinone core is synthesized via cyclization reactions. A common approach involves condensing hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Example: Cyclization of 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine precursors using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol.

Amide Coupling

  • The 2-methylpropanamide group is attached via amidation. Carboxylic acid activation (e.g., using HATU or EDC) facilitates coupling with the primary amine of the sulfamoylphenyl intermediate.

  • Solvents: Dimethylformamide (DMF) or acetonitrile; temperatures: 0–25°C.

Table 1: Key Synthetic Steps and Conditions

StepReactants/CatalystsConditionsYield*
Pyridazinone formationHydrazine, β-keto esterPTSA, ethanol, reflux60–70%
Sulfamoyl incorporationSulfonyl chloride, ethylamineTriethylamine, DCM, RT75–85%
AmidationActivated carboxylate, amineDMF, 0–25°C80–90%
*Theoretical yields based on analogous reactions .

Sulfamoyl Group (-SO₂NH-)

  • Hydrolysis : Susceptible to acidic or basic hydrolysis, cleaving the sulfonamide bond. In 1M HCl or NaOH, degradation occurs at elevated temperatures (>60°C) .

  • Nucleophilic Substitution : The NH group may undergo alkylation or acylation under mild conditions (e.g., with alkyl halides or acetyl chloride) .

Amide Group (-CONH-)

  • Hydrolysis : Stable under physiological pH but hydrolyzes in strong acids (e.g., 6M HCl, 110°C) to yield 2-methylpropanoic acid.

  • Reduction : LiAlH₄ reduces the amide to a primary amine, though this reaction is rarely employed due to competing side reactions.

Dihydropyridazinone Ring

  • Oxidation : The 6-oxo group stabilizes the ring, but strong oxidants (e.g., KMnO₄) can open the ring, forming dicarboxylic acid derivatives .

  • Electrophilic Substitution : The fluorophenyl substituent directs electrophiles (e.g., nitration) to the meta position, though reactivity is low due to electron-withdrawing effects .

Stability Under Reaction Conditions

The compound’s stability is pH- and temperature-dependent:

Table 2: Stability Profile

ConditionObservationSource
pH 2–7 (aqueous)Stable for 24 hours at 25°C
pH >10Gradual sulfamoyl hydrolysis (24h)
60°C (dry)No decomposition (72h)
UV light (254 nm)Photodegradation observed (48h)

Research Findings on Reactivity

  • Enzyme Inhibition : The sulfamoyl group interacts with metalloenzymes (e.g., carbonic anhydrase), forming coordinate bonds with zinc ions .

  • Antimicrobial Activity : Derivatives undergo nitro-reduction in bacterial cells, generating reactive intermediates that disrupt DNA synthesis .

  • Antitumor Mechanisms : The dihydropyridazinone ring participates in redox cycling, generating oxidative stress in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(i) 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide ()
  • Core Structure: Pyrimidinone (vs. pyridazinone in the target compound).
  • Substituents: Hydroxy and methyl groups at positions 4 and 6 of the pyrimidinone ring. Sulfamoylphenylacetamide moiety (lacking the fluorophenyl group and ethyl linker in the target).
  • Absence of the 4-fluorophenyl group may reduce lipophilicity and metabolic stability compared to the target compound.
(ii) 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
  • Core Structure : Isoindoline-1,3-dione fused to a pentanamide chain.
  • Substituents :
    • Pyridinylsulfamoylphenyl group (vs. fluorophenyl-sulfamoylphenyl in the target).
    • Methyl branching on the pentanamide chain (similar to the 2-methylpropanamide group in the target).
  • Pyridinyl substitution may enhance hydrogen-bonding interactions but reduce steric bulk compared to the fluorophenyl group.

Pharmacological and Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Calculated Elemental Analysis (%): C, H, N, S
Target Compound (hypothetical) ~476.5 (estimated) Not reported ~58.0, 4.5, 11.8, 6.7 (estimated)
2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide 355.38 76 58.41 (C), 4.70 (H), 14.19 (N), 6.50 (S)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide 493.53 83 58.59 (C), 4.81 (H), 14.32 (N), 6.69 (S)

Key Observations :

  • The target compound’s higher molecular weight (estimated) and fluorophenyl substitution may enhance membrane permeability compared to the pyrimidinone analog .
  • Lower nitrogen content in the target (~11.8% vs.

Methodological Insights from Comparative Studies

Docking and Molecular Modeling

  • Glide Docking (): The target’s ethylsulfamoyl linker and fluorophenyl group could improve docking accuracy due to reduced torsional flexibility compared to bulkier analogs like isoindoline-dione derivatives. Glide’s systematic search algorithm is well-suited for evaluating such compounds .
  • ORTEP for Windows (): Crystallographic validation of similar sulfamoylphenyl derivatives highlights the importance of precise conformational analysis, which could apply to the target compound’s pyridazinone geometry .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound in synthetic batches?

Methodological Answer:
To validate structural integrity, employ a combination of:

  • High-Performance Liquid Chromatography (HPLC) with Chromolith or Purospher® columns for purity assessment .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, particularly the 4-fluorophenyl and sulfamoyl groups .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline forms are obtained) for absolute configuration confirmation .

Basic: How can researchers optimize synthetic yield while maintaining regioselectivity in pyridazine ring formation?

Methodological Answer:
Key strategies include:

  • Temperature-controlled cyclization : Conduct reactions at 0–5°C to minimize side reactions, as demonstrated in pyridazine syntheses from dihydropyridazinone precursors .
  • Catalyst screening : Test Pd-mediated coupling or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, as shown in analogous sulfamoyl-phenyl syntheses .

Advanced: What computational approaches effectively predict binding affinity with enzymatic targets?

Methodological Answer:
Integrate the following:

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with kinases or oxidoreductases, leveraging the fluorophenyl group’s hydrophobic pockets .
  • Molecular Dynamics (MD) simulations (COMSOL Multiphysics) to assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) calculations to quantify trifluoromethyl group contributions to binding thermodynamics .

Advanced: How should discrepancies between in vitro enzyme inhibition and cellular activity be resolved?

Methodological Answer:
Address contradictions via:

  • Cellular permeability assays : Measure intracellular compound levels using LC-MS, as poor permeability may explain reduced cellular efficacy .
  • Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic inactivation pathways .
  • Orthogonal assays : Validate enzyme inhibition with fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .
  • Theoretical alignment : Map results to kinase signaling pathways (e.g., MAPK/ERK) to identify compensatory mechanisms .

Basic: What parameters are critical for stability profiling under varying pH and temperature?

Methodological Answer:
Follow pharmacopeial guidelines:

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (pH 1–13) and 40–80°C for 14 days .
  • UV-Vis spectroscopy : Monitor absorbance at λmax (250–300 nm) for degradation product detection .
  • Stability-indicating HPLC : Use gradient elution (ACN/water + 0.1% TFA) to separate degradation peaks .

Advanced: What strategies elucidate metabolic pathways in preclinical models?

Methodological Answer:
Employ:

  • Isotopic labeling : Synthesize <sup>13</sup>C-labeled analogs to track metabolites via LC-HRMS .
  • Microsomal incubations : Use liver microsomes (human/rodent) with NADPH cofactors to identify Phase I oxidation products .
  • Cryopreserved hepatocytes : Profile Phase II conjugates (glucuronidation, sulfation) under physiologically relevant conditions .

Advanced: How can AI-driven experimental design improve SAR studies for this compound?

Methodological Answer:
Implement:

  • Generative AI models (e.g., ChemBERTa) to propose derivatives with modified sulfamoyl or pyridazine moieties .
  • Active learning algorithms : Prioritize synthetic targets based on predicted ADMET properties (e.g., logP, hERG inhibition) .
  • Bayesian optimization : Automate reaction condition screening (catalyst, solvent) to maximize yield and purity .

Basic: What spectroscopic methods distinguish between keto-enol tautomers in the dihydropyridazinone core?

Methodological Answer:

  • ¹H NMR : Observe enolic proton signals at δ 10–12 ppm in DMSO-d6 .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and enolic O-H stretches (~3200 cm⁻¹) .
  • Variable-temperature NMR : Monitor tautomeric equilibrium shifts at 25°C vs. −40°C .

Advanced: What mechanistic insights justify the fluorophenyl group’s role in bioactivity?

Methodological Answer:

  • Electrostatic potential maps : Calculate fluorine’s electron-withdrawing effects on aromatic π-stacking .
  • Comparative SAR : Synthesize analogs with Cl/CH₃ substituents; correlate with kinase inhibition IC₅₀ values .
  • Crystal structure analysis : Resolve fluorine’s halogen-bonding interactions with Thr183 in kinase ATP-binding pockets .

Advanced: How to design controlled experiments for assessing off-target effects in phenotypic assays?

Methodological Answer:

  • CRISPR-Cas9 knockout models : Generate isogenic cell lines lacking putative targets (e.g., MAPK1) .
  • Proteome-wide profiling : Use affinity pulldowns with biotinylated probes and quantitative MS/MS .
  • Negative control analogs : Synthesize structurally similar but inactive derivatives (e.g., methyl-to-ethyl sulfamoyl substitution) .

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